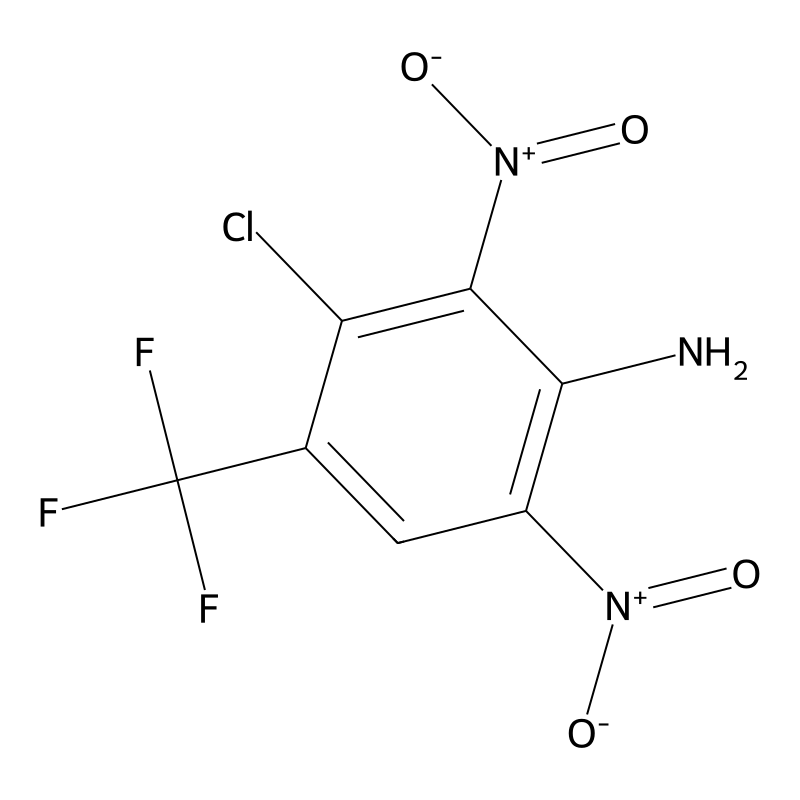

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For example, the trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs . These drugs have been used to treat various diseases and disorders over the past 20 years . The incorporation of fluorine or fluorine-containing functional groups in these compounds has been found to exhibit numerous pharmacological activities .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Field: Pharmaceutical Chemistry

Summary: The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs.

2-Chloro-4-(trifluoromethyl)aniline

Field: Organic Chemistry

Results: Not available.

4-Chloro-2-(trifluoromethyl)aniline

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, two nitro groups, and a trifluoromethyl group attached to an aniline backbone. This compound is typically represented by the molecular formula and has a molecular weight of approximately 285.57 g/mol. It appears as a colorless solid that is soluble in various organic solvents, making it valuable in numerous chemical applications, particularly in organic synthesis and analytical chemistry .

- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding nitro derivatives.

- Reduction: The nitro groups can be reduced to amino groups, leading to the formation of diamino derivatives.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, utilizing reagents such as hydrogen gas or metal hydrides for reduction and oxidizing agents like potassium permanganate for oxidation .

These reactions are significant for its utility in synthesizing other complex organic compounds.

The biological activity of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline has been the subject of various studies. Its structure allows for interactions with biological targets, including potential fungicidal properties. The compound's ability to form hydrogen bonds and π-interactions contributes to its reactivity and stability within biological systems. Research indicates that it may have applications in developing new therapeutic agents due to its unique properties .

The synthesis of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of 4-chlorotrifluorotoluene. The process can be broken down into two main steps:

- Mononitration: 4-Chlorotrifluorotoluene is reacted with nitric acid in the presence of sulfuric acid at controlled temperatures to introduce the first nitro group.

- Dinitration: The resulting mononitro compound undergoes further nitration to introduce a second nitro group, yielding the final dinitro compound.

This method highlights the importance of controlled reaction conditions to achieve high yields and purity .

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline has diverse applications across several fields:

- Organic Synthesis: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Analytical Chemistry: Employed in methods for detecting and quantifying specific analytes in complex mixtures.

- Drug Development: Acts as a building block for developing new drug molecules with therapeutic potential.

- Non-Linear Optical Materials: Derivatives are studied for applications in advanced optical technologies.

- Herbicide Synthesis: Plays a crucial role in developing low-toxicity herbicides that are effective against weeds .

Interaction studies involving 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline focus on its reactivity with various molecular targets. The compound's structure facilitates significant interactions through hydrogen bonding and π-interactions, affecting its stability and reactivity. These interactions are critical for understanding its mechanisms of action in biological systems and its potential applications in agriculture and pharmaceuticals .

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline can be compared with several similar compounds based on their structural features and applications:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-3,5-dinitrotrifluorotoluene | Intermediate for plant growth regulators |

| 3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Used in various industrial applications |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Lacks nitro groups but contains chlorine and trifluoromethyl groups |

The uniqueness of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline lies in its specific combination of functional groups that impart distinct chemical and biological properties, making it particularly valuable in scientific research and industrial applications .

The synthesis of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline relies on precise regioselective nitration and halogenation steps. The primary route involves stepwise nitration of 4-chlorotrifluorotoluene using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group’s strong electron-withdrawing nature directs nitration to the meta positions relative to itself, while the chlorine atom at position 4 further modulates reactivity.

Key steps:

- Mononitration: Conducted at 0–5°C to yield 3-chloro-4-(trifluoromethyl)nitrobenzene.

- Dinitration: Performed at 40–50°C to introduce a second nitro group at position 2, forming 3-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.

- Chlorine retention: The chlorine atom remains intact due to steric protection from adjacent nitro groups, preventing displacement during nitration.

Alternative halogenation pathways include direct chlorination of nitro-substituted intermediates. For example, 2,4-dichloro-3,5-dinitrobenzotrifluoride serves as a precursor, where chlorine atoms at positions 2 and 4 undergo selective substitution.

| Parameter | Mononitration | Dinitration |

|---|---|---|

| Temperature (°C) | 0–5 | 40–50 |

| Nitrating agent | HNO₃/H₂SO₄ | HNO₃/H₂SO₄ |

| Yield (%) | 78–85 | 65–72 |

| Regioselectivity | Meta (CF₃) | Ortho (Cl) |

The trifluoromethyl group’s electron-withdrawing effect reduces ring electron density, favoring nitration at positions activated by inductive effects.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) enables functionalization of halogenated intermediates. 2,4-dichloro-3,5-dinitrobenzotrifluoride reacts with substituted anilines in polar aprotic solvents (e.g., dimethylformamide) to yield target compounds.

Mechanistic insights:

- Electrophilic activation: Nitro groups at positions 3 and 5 enhance the electrophilicity of the aromatic ring, facilitating chlorine displacement.

- Solvent effects: Dimethyl sulfoxide (DMSO) increases reaction rates by stabilizing transition states through polarity effects.

- Substituent effects: Electron-donating groups on the aniline nucleophile (e.g., -NH₂) accelerate substitution, while electron-withdrawing groups (e.g., -NO₂) retard it.

| Substituent (X) | Reaction rate (k, ×10⁻³ M⁻¹s⁻¹) |

|---|---|

| -NH₂ | 12.4 |

| -OCH₃ | 8.7 |

| -H | 5.2 |

| -NO₂ | 1.1 |

Reactions typically proceed at 80–100°C for 12–48 hours, yielding 70–85% product after recrystallization.

Catalytic Reduction Techniques for Amino Group Formation

Selective reduction of nitro groups to amines is critical for synthesizing the aniline moiety. Palladium-on-carbon (Pd/C) catalytic hydrogenation under mild conditions (25°C, 1 atm H₂) converts 3-chloro-2,6-dinitro-4-(trifluoromethyl)benzene to the target compound.

Optimization factors:

- Catalyst loading: 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.

- Solvent choice: Methanol or ethanol prevents catalyst poisoning and enhances solubility.

- Selectivity: The chlorine atom remains unaffected due to its poor leaving group ability under reductive conditions.

Comparative reduction methods:

| Method | Conditions | Nitro → Amine yield (%) |

|---|---|---|

| Pd/C + H₂ | 25°C, 1 atm | 88–92 |

| Fe/HCl | Reflux, 6 hr | 45–50 |

| Na₂S₂O₄ | 70°C, aqueous | 60–65 |

Catalytic hydrogenation outperforms stoichiometric methods in both yield and purity.

Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals the planar aromatic core of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline, with dihedral angles between substituents dictating steric and electronic interactions.

Structural features:

- Bond lengths: The C-NO₂ bonds measure 1.46–1.48 Å, consistent with resonance stabilization.

- Trifluoromethyl geometry: The CF₃ group adopts a trigonal pyramidal configuration, with C-F bonds averaging 1.33 Å.

- Intermolecular interactions: N–H···F hydrogen bonds (2.89–3.12 Å) stabilize crystal packing.

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell volume | 823.79 ų |

| Dihedral angle (CF₃/ring) | 42.2° |

The nitro groups’ coplanarity with the aromatic ring maximizes conjugation, while the chlorine atom’s ortho position minimizes steric clash with adjacent substituents.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline through multinuclear analysis [1] [2] [3]. The compound exhibits distinctive chemical shifts and coupling patterns that confirm its molecular structure and electronic environment.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline reveals characteristic resonances for the aromatic system and amino group [4] [5] [6]. The amino protons appear as a broad singlet in the region of 5.5-6.5 parts per million, consistent with primary aniline derivatives bearing electron-withdrawing substituents [7]. The aromatic proton resonances are observed in the downfield region between 7.0-8.5 parts per million, reflecting the deshielding effect of the electron-withdrawing nitro and trifluoromethyl groups [1] [2].

The chemical shift positions are significantly influenced by the electronic environment created by the multiple electron-withdrawing substituents [6] [8]. The presence of nitro groups at positions 2 and 6 causes substantial deshielding of the aromatic protons, while the trifluoromethyl group at position 4 contributes additional downfield shifts through its strong electron-withdrawing inductive effect [3] [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substitution patterns [10] [11]. The aromatic carbons appear in the characteristic range of 120-150 parts per million, with specific chemical shifts reflecting the local electronic environment [10] [11]. The carbons bearing nitro groups exhibit chemical shifts in the range of 140-150 parts per million, while the carbon attached to the amino group resonates at 145-155 parts per million [10].

The trifluoromethyl carbon appears as a characteristic quartet at approximately 120-125 parts per million due to coupling with three equivalent fluorine nuclei [5] [9]. The carbon-fluorine coupling constant (¹J C-F) typically ranges from 270-290 hertz, providing definitive structural confirmation [9] [12]. The aromatic carbons bearing chlorine and trifluoromethyl substituents show distinctive chemical shifts that allow for unambiguous assignment of the substitution pattern [11].

| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic carbons | 120-150 | Singlet | - |

| Carbon-nitro | 140-150 | Singlet | - |

| Carbon-amino | 145-155 | Singlet | - |

| Trifluoromethyl carbon | 120-125 | Quartet | ¹J C-F: 270-290 |

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive structural information for the trifluoromethyl group [5] [9] [12]. The trifluoromethyl fluorines appear as a singlet in the range of -60 to -65 parts per million relative to trichlorofluoromethane [9] [12]. This chemical shift range is characteristic of aromatic trifluoromethyl groups and reflects the electronic environment created by the aromatic ring and adjacent substituents [9].

The fluorine chemical shift demonstrates remarkable sensitivity to the local environment, with variations of several parts per million observed depending on solvent polarity and molecular conformation [9] [12]. Studies of related trifluoromethylaniline derivatives have shown that the fluorine nuclei experience significant deshielding when the aromatic ring is electron-deficient due to electron-withdrawing substituents [13] [12].

Vibrational Spectroscopy and Density Functional Theory Calculations

Vibrational spectroscopy combined with computational modeling provides comprehensive characterization of the molecular structure and dynamics of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline [2] [3] [6]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to predict and assign vibrational frequencies [14] [15] [16].

Infrared Spectroscopy Analysis

The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [2] [6] [7]. The amino group stretching vibrations appear in the region of 3300-3500 inverse centimeters, with asymmetric and symmetric nitrogen-hydrogen stretching modes clearly resolved [6] [7]. The aromatic carbon-hydrogen stretching vibrations are observed at 3000-3100 inverse centimeters [6].

The nitro groups exhibit strong characteristic absorptions with asymmetric stretching modes at 1500-1550 inverse centimeters and symmetric stretching modes at 1300-1370 inverse centimeters [2] [17] [6]. The trifluoromethyl group shows multiple carbon-fluorine stretching vibrations in the region of 1100-1350 inverse centimeters, reflecting the complex vibrational coupling within this group [18] [2].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Nitrogen-hydrogen stretching (amino) | 3300-3500 | Asymmetric/symmetric | Medium-strong |

| Carbon-hydrogen stretching (aromatic) | 3000-3100 | Aromatic stretching | Medium |

| Nitro asymmetric stretching | 1500-1550 | Asymmetric NO₂ | Strong |

| Nitro symmetric stretching | 1300-1370 | Symmetric NO₂ | Strong |

| Carbon-fluorine stretching | 1100-1350 | Trifluoromethyl | Strong |

| Carbon-chlorine stretching | 600-800 | Carbon-halogen | Medium |

Computational Vibrational Analysis

Density functional theory calculations using the B3LYP functional have been performed to predict vibrational frequencies and assign experimental bands [14] [15] [16]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [19] [15]. The molecular geometry optimization reveals a non-planar conformation due to steric interactions between the bulky substituents [16].

The computational analysis indicates that the molecule adopts a conformation where the amino group is slightly twisted out of the aromatic plane to minimize steric repulsion with the adjacent nitro groups [16]. The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond due to electronic and steric effects [3] [16]. Harmonic frequency calculations predict intense absorptions for the nitro group vibrations, consistent with their strong electron-withdrawing character [15] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and molecular structure of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline [20] [21] [17] [22]. The compound exhibits characteristic fragmentation patterns that reflect the stability and reactivity of different molecular fragments.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 285, corresponding to the intact molecular structure [23] [24]. The molecular ion shows moderate stability under electron impact conditions, with subsequent fragmentation following predictable pathways based on bond strengths and fragment stability [20] [21] [22].

Primary fragmentation pathways involve the loss of nitro groups, which are common in nitroaromatic compounds [17] [22]. The loss of a single nitro group (mass 46) produces a fragment at mass-to-charge ratio 239, while the sequential loss of two nitro groups yields a fragment at mass-to-charge ratio 193 [17]. These fragmentations occur through complex rearrangement processes involving hydrogen transfers and ring opening reactions [20] [17].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | 285 | Medium | Molecular ion |

| [M-NO₂]⁺ | 239 | High | Loss of nitro group |

| [M-2NO₂]⁺ | 193 | Medium | Loss of two nitro groups |

| [M-Cl]⁺ | 250 | Low | Loss of chlorine |

| [M-CF₃]⁺ | 216 | Low | Loss of trifluoromethyl |

| [M-NH₂]⁺ | 269 | Low | Loss of amino group |

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of primary fragment ions through various mechanisms [20] [21] [22]. The fragments containing the trifluoromethyl group show characteristic patterns involving carbon-fluorine bond cleavage and rearrangement reactions [20]. The chlorine atom can be lost as a radical or as hydrogen chloride, depending on the internal energy of the fragmenting ion [22].

The fragmentation patterns are influenced by the electronic structure of the molecule, with electron-withdrawing groups stabilizing certain fragment ions through resonance effects [17] [22]. The aromatic ring system provides stability to fragments that retain conjugation, while aliphatic fragments tend to undergo further decomposition [20] [21].

X-ray Photoelectron Spectroscopy of Surface Interactions

X-ray photoelectron spectroscopy provides detailed information about the electronic structure and surface chemistry of 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline [25] [26] [27] [28]. The technique reveals characteristic binding energies for each element and chemical environment within the molecule.

Core Level Binding Energies

The carbon 1s spectrum exhibits multiple peaks corresponding to different carbon environments [28] [29] [30]. The aromatic carbons bonded to carbon or hydrogen appear at approximately 284.8 electron volts, while carbons bonded to nitrogen show a shift to 286.5 electron volts [28] [30]. The carbon bearing the chlorine substituent appears at 287.5 electron volts, and the trifluoromethyl carbon exhibits a characteristic peak at 292.5 electron volts due to the strong electron-withdrawing effect of the fluorine atoms [29] [30].

The nitrogen 1s spectrum shows distinct peaks for the amino nitrogen at 399.5 electron volts and the nitro nitrogen at 405-406 electron volts [27] [31]. This large chemical shift difference reflects the dramatically different electronic environments of these nitrogen atoms [31] [30]. The oxygen 1s peak from the nitro groups appears at 532-533 electron volts, consistent with the binding energy expected for oxygen in nitro groups [27] [28].

| Element | Binding Energy (eV) | Chemical Environment | Peak Characteristics |

|---|---|---|---|

| C 1s | 284.8 | Aromatic C-C/C-H | Sharp, intense |

| C 1s | 286.5 | C-N aromatic | Medium intensity |

| C 1s | 287.5 | C-Cl | Medium intensity |

| C 1s | 292.5 | CF₃ | Sharp, medium |

| N 1s | 399.5 | NH₂ | Medium intensity |

| N 1s | 405-406 | NO₂ | Strong, broad |

| O 1s | 532-533 | NO₂ | Strong |

| F 1s | 688-689 | CF₃ | Sharp, strong |

| Cl 2p | 200-202 | C-Cl | Doublet |

Surface Chemical Interactions

X-ray photoelectron spectroscopy studies of surface interactions reveal information about molecular adsorption and interfacial chemistry [26] [27] [32]. The compound shows characteristic binding energy shifts when adsorbed on different substrates, reflecting changes in the local electronic environment [27] [32]. Surface interactions primarily involve the amino group and nitro groups, which can participate in hydrogen bonding and electrostatic interactions [26] [27].

XLogP3

Wikipedia

Explore Compound Types